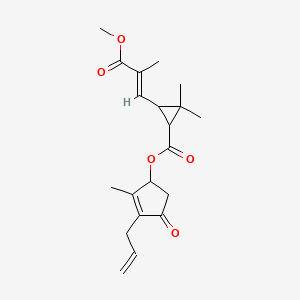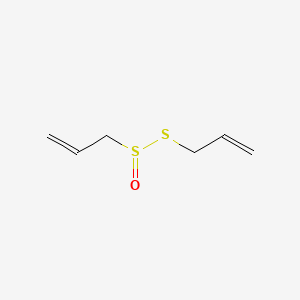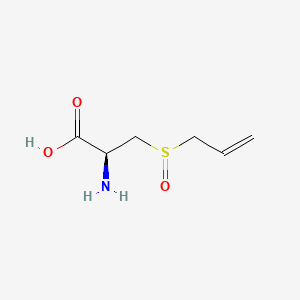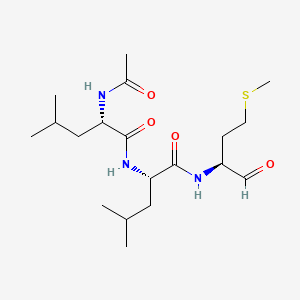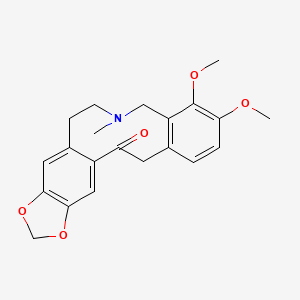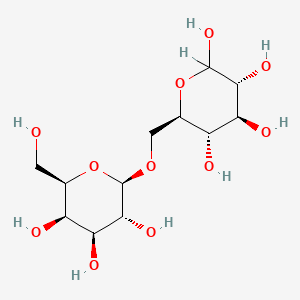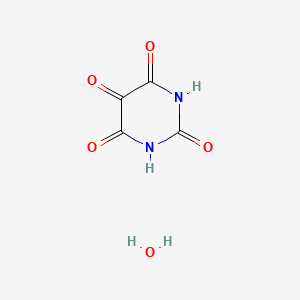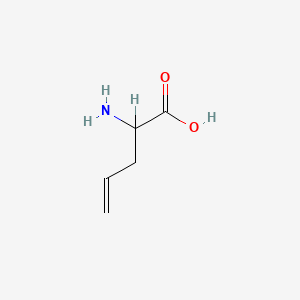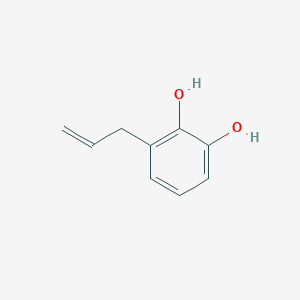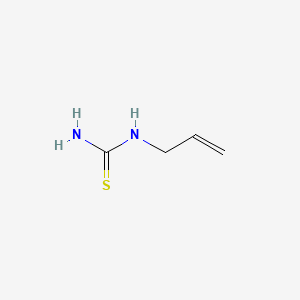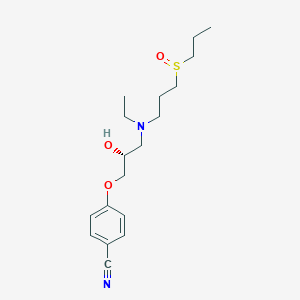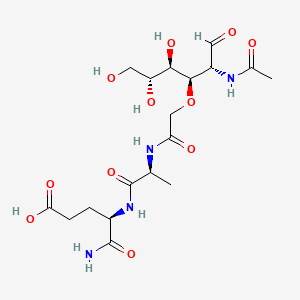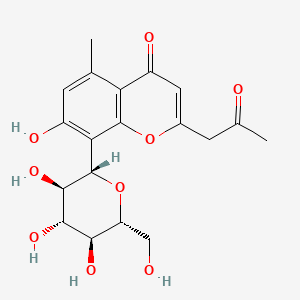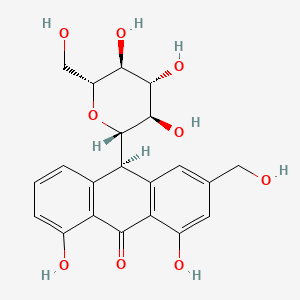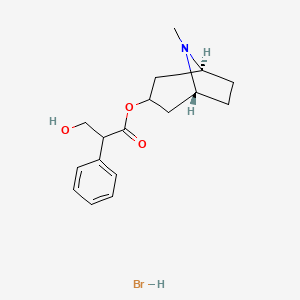
Atropine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atropine hydrobromide is a biochemical.
Wissenschaftliche Forschungsanwendungen
Myopia Control
Atropine hydrobromide has been extensively studied for its efficacy in controlling the progression of myopia in children. Several studies have demonstrated its effectiveness in various concentrations, with lower concentrations being well-tolerated and effective in slowing myopia progression.
Atropine for Childhood Myopia : A study by Chia et al. (2012) compared the efficacy and visual side effects of three lower doses of atropine (0.5%, 0.1%, and 0.01%) for controlling myopic progression in children. The study found that atropine 0.01% had minimal side effects compared to higher concentrations and was effective in controlling myopia progression (Chia et al., 2012).
Low-Concentration Atropine for Myopia : A randomized, placebo-controlled trial by Yam et al. (2019) evaluated the efficacy and safety of low-concentration atropine eye drops at 0.05%, 0.025%, and 0.01% compared with placebo over a year. The study found that these concentrations reduced myopia progression in a concentration-dependent response, with all concentrations being well tolerated (Yam et al., 2019).
Topical Atropine for Myopia Control : Galvis et al. (2016) reviewed the use of atropine for arresting myopia progression, highlighting its safety and efficacy at concentrations as low as 0.01% (Galvis et al., 2016).
Pharmacological Analysis
Atropine hydrobromide is also used in pharmacological analysis for its properties and interactions with other substances.
Pharmacological Analysis of Hyoscyamines : Bai Xiao-hong (2010) researched the preferred conformations and extraction mechanisms of various hyoscyamines, including atropine sulphate and scopolamine hydrobromide, demonstrating the complexity of atropine's interactions (Bai Xiao-hong, 2010).
LC Determination in Pharmaceuticals : A study by Ceyhan et al. (2001) developed a method for the determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals, emphasizing atropine's significance in analytical chemistry (Ceyhan et al., 2001).
Molecular and Cellular Effects
Recent research has begun to explore the molecular and cellular effects of atropine in various contexts.
EIF2 Signaling and Glycolysis in Myopia : Zhu et al. (2022) investigated the retinal protein changes in myopic guinea pigs treated with atropine. They revealed that atropine affects EIF2 signaling, glycolysis, and dopamine secretion, providing insights into its molecular action (Zhu et al., 2022).
GABA Transporters in Myopic Retina : A study by Barathi et al. (2014) utilized iTRAQ quantitative proteomics to reveal the involvement of GABA transporters in atropine-treated myopic retinas, highlighting atropine’s role in GABAergic signaling (Barathi et al., 2014).
Eigenschaften
CAS-Nummer |
6415-90-3 |
|---|---|
Produktname |
Atropine hydrobromide |
Molekularformel |
C17H24BrNO3 |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
InChI-Schlüssel |
VZDNSFSBCMCXSK-ZZJGABIISA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6415-90-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Atropine hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



